N-[1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]prop-2-enamide
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Overview
Description
N-[1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]prop-2-enamide is a chemical compound that features a tetrahydropyridine ring, which is a six-membered ring containing one nitrogen atom and four hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]prop-2-enamide typically involves the following steps:
Starting Material: The synthesis begins with 1-methyl-1,2,3,6-tetrahydropyridine.
Alkylation: The tetrahydropyridine is alkylated using an appropriate alkylating agent to introduce the ethyl group at the nitrogen atom.
Amidation: The resulting intermediate is then reacted with prop-2-enoyl chloride under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated analogs.
Scientific Research Applications
N-[1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound shares the tetrahydropyridine ring but has a boronic acid pinacol ester group instead of the prop-2-enamide group.
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): This compound is structurally similar but has a phenyl group instead of the prop-2-enamide group.
Uniqueness
N-[1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]prop-2-enamide is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-4-11(14)12-9(2)10-5-7-13(3)8-6-10/h4-5,9H,1,6-8H2,2-3H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRBHONHFNEQQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CCN(CC1)C)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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